molecular formula C15H22N2O B8138789 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane

Cat. No.: B8138789
M. Wt: 246.35 g/mol
InChI Key: ZVEJKBLSHWSXCR-UHFFFAOYSA-N
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Description

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspiro and an oxaspiro ring system.

Preparation Methods

The synthesis of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane typically involves multi-step synthetic routes. One common method includes the use of Prins cyclization, which allows for the construction of the spirocyclic scaffold in a single step . This method involves the reaction of a suitable aldehyde with an amine and an olefin under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimization of this synthetic route to improve yield and scalability .

Chemical Reactions Analysis

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure provides a rigid framework that enhances its binding affinity and specificity .

Properties

IUPAC Name

8-(3-methylphenyl)-1-oxa-4,8-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-4-2-5-14(10-13)17-8-3-6-15(12-17)11-16-7-9-18-15/h2,4-5,10,16H,3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEJKBLSHWSXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC3(C2)CNCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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